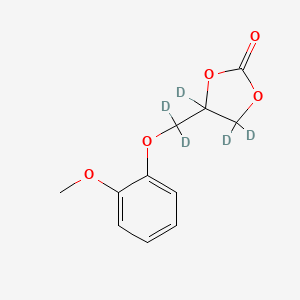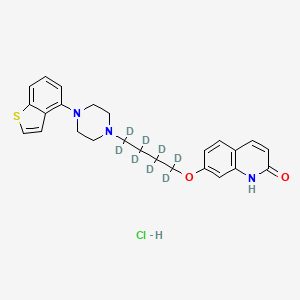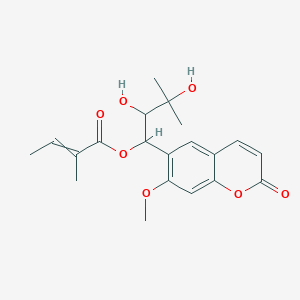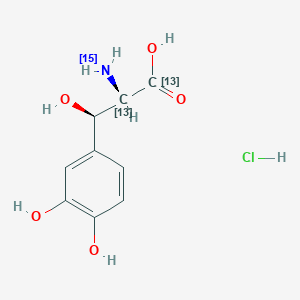
Articaine-d7 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Articaine-d7 (hydrochloride) is a deuterated form of articaine, a widely used local anesthetic in dentistry. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in pharmacokinetic studies. Articaine is known for its rapid onset and intermediate duration of action, making it a popular choice for dental procedures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of articaine-d7 (hydrochloride) involves the incorporation of deuterium atoms into the articaine molecule. The process typically starts with the preparation of deuterated intermediates, followed by their conversion into the final product. One common method involves the use of deuterated reagents in the synthesis of the thiophene ring and subsequent steps to introduce the amide and ester functionalities .
Industrial Production Methods: Industrial production of articaine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure high purity of the final product. The reaction conditions are optimized to achieve maximum yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Articaine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carbonyl groups in the molecule can be reduced to alcohols.
Substitution: The amide and ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Substituted amide or ester derivatives.
Applications De Recherche Scientifique
Articaine-d7 (hydrochloride) is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms help in tracing the metabolic pathways of the compound.
Analytical Chemistry: Used as an internal standard in mass spectrometry.
Biological Research: Studying the effects of deuterium substitution on the biological activity of articaine.
Medical Research: Investigating the efficacy and safety of deuterated local anesthetics in clinical settings
Mécanisme D'action
Articaine-d7 (hydrochloride) exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and conduction of nerve impulses. This action results in localized anesthesia. The deuterium substitution does not significantly alter the mechanism of action but may affect the pharmacokinetics and metabolic stability of the compound .
Comparaison Avec Des Composés Similaires
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: A longer-acting local anesthetic with a higher potency.
Prilocaine: Similar to articaine but with a different metabolic pathway.
Uniqueness of Articaine-d7 (hydrochloride): Articaine-d7 (hydrochloride) is unique due to the presence of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of the compound. Additionally, articaine’s thiophene ring structure offers greater lipid solubility compared to other local anesthetics, enhancing its efficacy .
Propriétés
Formule moléculaire |
C13H21ClN2O3S |
|---|---|
Poids moléculaire |
327.88 g/mol |
Nom IUPAC |
methyl 3-[2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/i1D3,5D2,6D2; |
Clé InChI |
GDWDBGSWGNEMGJ-DPZRQFKLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
SMILES canonique |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
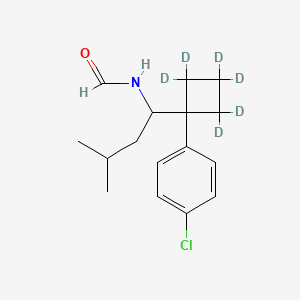
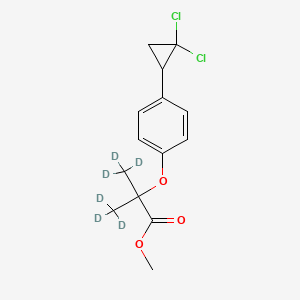
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)



![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)
